molecular formula C14H21BO2 B066729 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane CAS No. 165904-22-3

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

Cat. No. B066729
CAS RN: 165904-22-3
M. Wt: 232.13 g/mol
InChI Key: LVLQNRWCBBIVHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone. This process yields the compound, which has been characterized using single crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c, demonstrating no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Molecular Structure Analysis

The molecular structure has been determined by different methods, including single-crystal X-ray diffractometer data. It revealed that the compound is orthorhombic, with a tetracoordinated boron atom, indicating a molecule consisting of a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring (Seeger & Heller, 1985).

Chemical Reactions and Properties

The compound shows structural versatility in different polymorphs and co-crystal formations, demonstrating its ability to form channel host–guest structures. This versatility is explained by synthon frustration between structurally incongruent pyrene and Bpin moieties, highlighting its chemical reactivity potential (Batsanov et al., 2012).

Physical Properties Analysis

The physical properties, including crystallization behavior and molecular conformation, are significantly influenced by its synthesis process and molecular structure. These properties are crucial for its reactivity and potential applications in various chemical reactions (Wu et al., 2021).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different substrates and potential for forming various derivatives, have been explored. Studies demonstrate its utility in preparative synthesis via continuous flow, indicating its importance as a general propargylation reagent. This showcases its versatility and utility in organic synthesis, providing a scalable process for its preparation (Fandrick et al., 2012).

Scientific Research Applications

  • Synthesis of Silicon-Based Drugs and Odorants : A study by Büttner et al. (2007) highlights the use of a derivative of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane as a building block for the synthesis of biologically active silicon-based compounds, including the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • Synthesis of Stilbenes and Applications in LCD Technology : Das et al. (2015) synthesized a series of novel stilbene derivatives using this compound. These compounds show potential for use in Liquid Crystal Display technology and for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Electrochemical Properties in Organoboron Compounds : Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, including a derivative of this compound. This research contributes to understanding the electrochemical behavior of such compounds (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

  • Synthesis of Organoboron Compounds for Protease Inhibition : Spencer et al. (2002) explored the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives using this compound, evaluating their inhibitory activity against serine proteases including thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Application in Hydrogen Peroxide Detection in Living Cells : A study by Nie et al. (2020) developed a new 4-substituted pyrene derivative using this compound, demonstrating its application in the sensitive and selective detection of hydrogen peroxide in living cells (Nie, Sun, Zhao, Miao, & Ni, 2020).

  • Catalysis in Organic Synthesis : Research by Murata et al. (2002) used a derivative of this compound in the catalytic dehydrogenative borylation of vinylarenes, contributing to advancements in organic synthesis methodologies (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).

Mechanism of Action

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQNRWCBBIVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462681
Record name 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165904-22-3
Record name 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane as outlined in the abstract?

A2: The abstract describes the synthesis of this compound (1) from 2-phenyl-1-ethylboronic acid and pinacol. [] The reaction occurs in the presence of magnesium sulfate (drying agent) and tert-butyl methyl ether as a solvent. The reaction mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere. The provided excerpt includes a reaction scheme depicting the transformation.

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